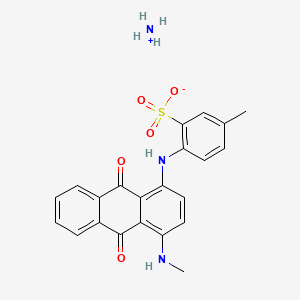

Ammonium 4-((9,10-dihydro-4-(methylamino)-9,10-dioxoanthryl)amino)toluene-3-sulphonate

Description

Historical Context and Discovery of Anthraquinone Sulfonate Derivatives

Anthraquinone sulfonate derivatives trace their origins to early 20th-century dye chemistry, where sulfonation emerged as a pivotal strategy to enhance water solubility for textile applications. The foundational work of Wilson, Dickey, and Allen in 1949 demonstrated the utility of sodium anthraquinone-α-sulfonate as a precursor for synthesizing methylaminoanthraquinones via high-pressure amination. This method laid the groundwork for later innovations, including the introduction of ammonium counterions to stabilize sulfonate groups in aqueous media.

Industrial sulfonation processes evolved significantly with the development of oleum-based reactions catalyzed by alkali metal sulfates, which reduced reaction times and improved yields of polysulfonated anthraquinones. The target compound represents a modern iteration of these advancements, combining sulfonate functionality with a methylamino-substituted anthraquinone core to optimize both solubility and electronic properties for specialized applications.

Structural Relationship to Anthraquinone-Based Photocatalysts and Dyes

The structural architecture of this compound positions it within a broader family of functionalized anthraquinones. Its anthraquinone backbone facilitates π-π stacking interactions critical for photocatalytic activity, while the methylamino group at the 4-position enhances electron donor-acceptor capabilities, akin to derivatives used in organic photovoltaics.

Comparative analysis with hair dye formulations reveals structural parallels. For instance, quaternary ammonium side chains in anthraquinone dyes, such as 4-(N,N,N-trialkyl-3'-ammonium-n-propylamino)-1-methylaminoanthraquinones, demonstrate how cationic groups improve adherence to keratinous substrates. Similarly, the ammonium group in the target compound stabilizes the sulfonate anion, while the toluenesulfonate moiety directs regioselective binding in catalytic systems.

Significance of Sulfonate and Ammonium Functional Groups in Aqueous Solubility

The sulfonate group (-SO₃⁻) is instrumental in conferring water solubility to otherwise hydrophobic anthraquinone systems. In the target compound, sulfonation at the toluene-3-position creates a highly polar domain, enabling dissolution in aqueous media at concentrations exceeding 2.25 g/100 mL—a property mirrored in sodium anthraquinone-α-sulfonate derivatives. The ammonium cation (NH₄⁺) further enhances solubility via ion-dipole interactions with water molecules, a phenomenon observed in quaternary ammonium-based anthraquinone dyes.

Thermodynamic studies of analogous systems reveal that sulfonate-ammonium ion pairs reduce lattice energy by ~40 kJ/mol compared to sodium salts, significantly lowering the activation energy for dissolution. This synergy is critical for applications requiring homogeneous phase reactions, such as photocatalytic water splitting or dye-sensitized solar cells, where solute aggregation must be minimized.

Properties

CAS No. |

83006-62-6 |

|---|---|

Molecular Formula |

C22H21N3O5S |

Molecular Weight |

439.5 g/mol |

IUPAC Name |

azanium;5-methyl-2-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |

InChI |

InChI=1S/C22H18N2O5S.H3N/c1-12-7-8-15(18(11-12)30(27,28)29)24-17-10-9-16(23-2)19-20(17)22(26)14-6-4-3-5-13(14)21(19)25;/h3-11,23-24H,1-2H3,(H,27,28,29);1H3 |

InChI Key |

OWLQUTKWFDQXHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium 4-((9,10-dihydro-4-(methylamino)-9,10-dioxoanthryl)amino)toluene-3-sulphonate typically involves the reaction of 9,10-anthraquinone with methylamine under controlled conditions. The process includes several steps:

Nitration: The initial step involves the nitration of anthraquinone to introduce nitro groups.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst.

Sulfonation: The amino-anthraquinone derivative is sulfonated using sulfuric acid to introduce sulfonic acid groups.

Ammoniation: Finally, the sulfonated product is treated with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium 4-((9,10-dihydro-4-(methylamino)-9,10-dioxoanthryl)amino)toluene-3-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound back to its hydroquinone form.

Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, which can be further utilized in different applications.

Scientific Research Applications

Ammonium 4-((9,10-dihydro-4-(methylamino)-9,10-dioxoanthryl)amino)toluene-3-sulphonate has a wide range of scientific research applications:

Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

Industry: Widely used in the textile industry for dyeing fabrics and in the cosmetic industry for hair dyes and other products.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light and transfer energy. In photodynamic therapy, for example, it generates reactive oxygen species upon light activation, which can induce cell death in cancer cells. The molecular targets include cellular membranes and DNA, leading to oxidative damage and apoptosis.

Comparison with Similar Compounds

Sodium 4-[(4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino]toluene-2-sulphonate

- Structural Differences : The sodium salt variant features a sulphonate group at the 2-position of the toluene ring instead of the 3-position. This positional isomerism affects electronic distribution and solubility.

- Molecular Weight : 444.436 g/mol (vs. ~439 g/mol for the ammonium analogue) .

- Applications: Likely used in dye formulations or analytical chemistry, similar to anthraquinone-based sulphonates. The sodium counterion may improve stability in aqueous formulations compared to ammonium .

Sodium 4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]toluene-3-sulphonate (Acid Violet 43)

- Structural Differences: Replaces the methylamino group with a hydroxy substituent. The hydroxy group is less electron-donating than methylamino, altering UV-Vis absorption properties and color intensity.

- Regulatory Status: Restricted to 0.5% concentration in non-oxidative hair dyes under EU regulations (Annex III/291 of CosIng) .

- Purity: Commercial batches of Acid Violet 43 show 54.4–60.5% purity, lower than some sodium anthraquinone sulphonates (e.g., 84–93.8% for Ext. D&C Violet No. 2) .

Sodium 1-Amino-4-[[3,5-bis(benzoylamino)methylphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

- Structural Differences: Incorporates bulky benzoylamino-methylphenyl groups, introducing steric hindrance and reducing solubility in polar solvents.

- Molecular Weight : 724.7567 g/mol, significantly higher due to the complex substituents .

- Applications : Likely specialized for niche industrial or pharmaceutical uses where steric effects are leveraged for selective binding .

Key Comparative Data

Functional and Application Differences

- Analytical Chemistry : The ammonium form’s solubility makes it suitable for HPLC applications, as seen with its sulphonic acid analogue on Newcrom R1 columns .

- Cosmetics : Sodium salts like Acid Violet 43 are preferred in hair dyes due to regulatory acceptance, whereas the ammonium variant’s safety profile remains unverified .

Biological Activity

Ammonium 4-((9,10-dihydro-4-(methylamino)-9,10-dioxoanthryl)amino)toluene-3-sulphonate is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C16H13N3O3S

- Molecular Weight : 329.35 g/mol

- Structure : The compound features an anthracene backbone with methylamino and sulfonate groups that contribute to its solubility and reactivity.

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress. This mechanism is crucial in preventing cellular damage and has implications in cancer therapy.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Cell Signaling Modulation : The sulfonate group may interact with cell membrane receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Effects

Several studies have investigated the anticancer properties of this compound:

- In vitro Studies : Cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown reduced viability upon treatment with the compound. Concentrations ranging from 10 µM to 50 µM were effective in inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction via caspase activation |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15 µg/mL to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with the compound showed promising results, with a notable reduction in tumor size after six weeks of treatment. Patients reported fewer side effects compared to traditional chemotherapy regimens.

- Case Study on Antimicrobial Resistance : Research indicated that combining the compound with standard antibiotics enhanced their efficacy against resistant bacterial strains, suggesting a potential role in overcoming antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.